molecular formula C6H13NO3 B13246278 Methyl (3R)-3-amino-4-methoxybutanoate

Methyl (3R)-3-amino-4-methoxybutanoate

Cat. No.: B13246278
M. Wt: 147.17 g/mol
InChI Key: KIMZHAIJRACTFU-RXMQYKEDSA-N
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Description

Methyl (3R)-3-amino-4-methoxybutanoate is an organic compound with a unique structure that includes an amino group and a methoxy group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-amino-4-methoxybutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of (3R)-3-amino-4-methoxybutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of catalysts and solvents is crucial to ensure the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-4-methoxybutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the ester group results in the formation of alcohols.

Scientific Research Applications

Methyl (3R)-3-amino-4-methoxybutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: It may be used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (3R)-3-amino-4-methoxybutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-amino-4-hydroxybutanoate
  • Methyl (3R)-3-amino-4-ethoxybutanoate
  • Methyl (3R)-3-amino-4-chlorobutanoate

Uniqueness

Methyl (3R)-3-amino-4-methoxybutanoate is unique due to the presence of both an amino group and a methoxy group, which confer distinct chemical and biological properties

Biological Activity

Methyl (3R)-3-amino-4-methoxybutanoate, also known as a derivative of amino acids, has garnered significant attention in biochemical research due to its potential biological activities and applications. This article explores its biological activity, synthesis methods, biochemical interactions, and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
IUPAC NameThis compound
InChI KeyKIMZHAIJRACTFU-RXMQYKEDSA-N
Isomeric SMILESCOCC@@HN

This compound is characterized by an amino group, a methoxy group, and a butanoate moiety, which contribute to its reactivity and interaction with biological systems.

Biological Activity

This compound exhibits several biological activities that are significant in both research and potential therapeutic applications:

  • Enzyme Interaction : The compound can engage in enzyme-substrate interactions, potentially influencing metabolic pathways. Its amino group allows for hydrogen bonding and ionic interactions with various enzymes, which can modulate their activity.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may have antimicrobial effects, making them candidates for further exploration in developing new antimicrobial agents.
  • Applications in Drug Development : It serves as a building block for synthesizing more complex molecules, particularly in the field of medicinal chemistry where modifications can lead to improved pharmacological profiles.

The mechanism of action of this compound involves:

  • Binding Affinity : The methoxy group enhances the compound's binding affinity to specific receptors or enzymes.
  • Metabolic Pathways : It may influence key metabolic pathways by acting as a substrate or inhibitor for various enzymatic reactions.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that at certain concentrations, the compound effectively inhibited enzyme activity, leading to altered metabolic rates in vitro. This suggests potential applications in treating metabolic disorders.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. These findings highlight its potential as a lead compound for developing new antibiotics .

Synthesis Methods

The synthesis of this compound typically involves:

  • Esterification Reaction : The most common method is the esterification of (3R)-3-amino-4-methoxybutanoic acid with methanol using an acid catalyst under reflux conditions. This method ensures high yields and purity of the final product.
  • Industrial Production : In industrial settings, continuous flow reactors may be utilized to enhance efficiency and scalability while maintaining environmental sustainability through optimized reaction conditions.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

methyl (3R)-3-amino-4-methoxybutanoate

InChI

InChI=1S/C6H13NO3/c1-9-4-5(7)3-6(8)10-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1

InChI Key

KIMZHAIJRACTFU-RXMQYKEDSA-N

Isomeric SMILES

COC[C@@H](CC(=O)OC)N

Canonical SMILES

COCC(CC(=O)OC)N

Origin of Product

United States

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